molecular formula C13H19ClO B14074344 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene

1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene

Katalognummer: B14074344
Molekulargewicht: 226.74 g/mol
InChI-Schlüssel: MXDBEBKHMURWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 1-(3-aminopropyl)-2-ethoxy-6-ethylbenzene or 1-(3-thiopropyl)-2-ethoxy-6-ethylbenzene.

    Oxidation: Formation of 1-(3-chloropropyl)-2-ethoxy-6-ethylbenzoic acid.

    Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-ethylbenzene.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene depends on its interaction with specific molecular targets. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The ethoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C13H19ClO

Molekulargewicht

226.74 g/mol

IUPAC-Name

2-(3-chloropropyl)-1-ethoxy-3-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-11-7-5-9-13(15-4-2)12(11)8-6-10-14/h5,7,9H,3-4,6,8,10H2,1-2H3

InChI-Schlüssel

MXDBEBKHMURWHG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)OCC)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.